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Compound of Interest

Compound Name: 3,3-Diethyl-2-methylpentane

Cat. No.: B12649785 Get Quote

This technical guide provides a detailed overview of the chemical and physical properties,

safety information, and analytical methodologies for 3,3-diethyl-2-methylpentane. The content

is tailored for researchers, scientists, and professionals in drug development who may

encounter or utilize such branched alkanes in their work.

Compound Identification
IUPAC Name: 3,3-diethyl-2-methylpentane[1]

CAS Number: 52897-16-2[1]

Synonyms: 2-Methyl-3,3-diethylpentane[1]

Molecular Formula: C₁₀H₂₂[1]

Molecular Weight: 142.28 g/mol [1]

InChI Key: DSSAZLXYIQIXGW-UHFFFAOYSA-N[1]

Canonical SMILES: CCC(CC)(CC)C(C)C[1]

Physicochemical Properties
The following table summarizes the key physical and chemical properties of 3,3-diethyl-2-
methylpentane. This data is essential for understanding its behavior in various experimental
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and industrial settings.

Property Value Unit Source

Physical State Liquid - Assumed at STP

Boiling Point 174 °C [2]

Critical Temperature 348 °C [2]

Critical Pressure 19.7 atm [2]

Critical Volume 620.43 ml/mol [2]

Enthalpy of

Vaporization (ΔvapH°)
47.30 kJ/mol [3]

Enthalpy of Fusion

(ΔfusH°)
10.72 kJ/mol [3]

Enthalpy of Formation

(gas, ΔfH°gas)
-263.76 kJ/mol [3]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

33.72 kJ/mol [3]

Octanol/Water

Partition Coefficient

(logPoct/wat)

3.859 - [3]

Water Solubility

(log10WS)
-3.52 mol/l [3]

McGowan's

Characteristic Volume

(McVol)

151.760 ml/mol [3]

Kovats Retention

Index (Standard non-

polar)

984 - [1]
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Synthesis and Reactivity
General Synthetic Approaches
Detailed experimental protocols for the specific synthesis of 3,3-diethyl-2-methylpentane are

not readily available in peer-reviewed literature, suggesting it is not a commonly synthesized

compound. However, general synthetic strategies for highly branched alkanes can be applied.

These methods often involve the coupling of organometallic reagents with alkyl halides or the

catalytic isomerization of less branched alkanes. For instance, the synthesis of the structurally

similar 3,3-diethylpentane can be achieved through the reaction of an organozinc reagent, like

diethylzinc, with a tertiary alkyl halide, such as 3-chloro-3-ethylpentane. Another approach

involves the catalytic hydrogenation of a corresponding alkene, for example, the hydrogenation

of 3,3-diethyl-2-pentene using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C)

catalyst.

Chemical Reactivity and Stability
As a saturated branched alkane, 3,3-diethyl-2-methylpentane is chemically inert under most

conditions. It lacks functional groups, making it resistant to attack by acids, bases, and mild

oxidizing or reducing agents. Its primary reactivity involves combustion at high temperatures

and free-radical halogenation under UV light. It is a stable compound that can be stored for

extended periods under normal laboratory conditions without degradation.

Applications and Biological Activity
Potential Applications
Specific applications of 3,3-diethyl-2-methylpentane in research and drug development have

not been documented. However, due to its nonpolar and inert nature, it can be considered for

use as a nonpolar solvent for oils, fats, waxes, and other hydrocarbons. In a drug development

context, it could potentially be employed for the extraction and purification of highly lipophilic

drug candidates.

Biological Activity
There is no specific information available in scientific literature regarding the biological activity

or toxicological profile of 3,3-diethyl-2-methylpentane. Generally, short to medium-chain

alkanes can act as central nervous system depressants at high concentrations. Some
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branched alkanes are known to play roles in insect chemical communication as components of

pheromones[4]. However, it is crucial to note that biological activity is highly structure-

dependent, and no such role has been identified for this specific compound. A comprehensive

toxicological evaluation would be required to ascertain its safety profile for any application.

Analytical Protocols
The identification and purity assessment of 3,3-diethyl-2-methylpentane would typically

involve a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for the separation and identification of volatile compounds like 3,3-
diethyl-2-methylpentane.

Sample Preparation: A dilute solution of the compound in a volatile solvent such as hexane

or dichloromethane is prepared.

Instrumentation: A gas chromatograph equipped with a nonpolar capillary column (e.g., DB-1

or similar) is coupled to a mass spectrometer.

Analysis: The sample is injected, and the components are separated based on their boiling

points and interaction with the stationary phase. The mass spectrometer fragments the

eluting compound, producing a characteristic mass spectrum that can be used for

identification. The molecular ion peak would be expected at m/z 142, with a fragmentation

pattern typical of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed structural information.

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a

small amount of tetramethylsilane (TMS) as an internal standard.

¹H NMR: The spectrum would show complex multiplets in the aliphatic region (typically 0.8-

1.5 ppm) corresponding to the different methyl and methylene protons.
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¹³C NMR: A proton-decoupled spectrum would show distinct signals for each chemically non-

equivalent carbon atom, allowing for confirmation of the carbon skeleton.

Visualizations
Experimental Workflow for Compound Identification
The following diagram illustrates a logical workflow for the spectroscopic identification and

validation of 3,3-diethyl-2-methylpentane.
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Caption: Workflow for Spectroscopic Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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